Welcome to the BenchChem Online Store!
molecular formula C13H8ClF2N3O2 B8725587 N-[(5-chloropyridin-2-yl)carbamoyl]-2,6-difluorobenzamide CAS No. 64862-19-7

N-[(5-chloropyridin-2-yl)carbamoyl]-2,6-difluorobenzamide

Cat. No. B8725587
M. Wt: 311.67 g/mol
InChI Key: PUTIJEJXLXKLFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04281003

Procedure details

An 0.5 g. portion of 5-chloro-2-aminopyridine was reacted with 0.6 g. of 2,6-difluorobenzoyl isocyanate as described in Example 1. The isolated product was 0.8 g. of the product named in the heading above, m.p. 226°-229° C. Its elemental analysis showed the following results:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=1.[F:9][C:10]1[CH:20]=[CH:19][CH:18]=[C:17]([F:21])[C:11]=1[C:12]([N:14]=[C:15]=[O:16])=[O:13]>>[F:9][C:10]1[CH:20]=[CH:19][CH:18]=[C:17]([F:21])[C:11]=1[C:12]([NH:14][C:15]([NH:8][C:5]1[CH:4]=[CH:3][C:2]([Cl:1])=[CH:7][N:6]=1)=[O:16])=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC(=NC1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=O)N=C=O)C(=CC=C1)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
following results

Outcomes

Product
Name
Type
Smiles
FC1=C(C(=O)NC(=O)NC2=NC=C(C=C2)Cl)C(=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.